5-(5-methylfuran-2-yl)-2-(propylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
Description
The compound 5-(5-methylfuran-2-yl)-2-(propylsulfanyl)-pyrimido[4,5-b]quinoline-4,6-dione (molecular formula: C₁₉H₂₁N₃O₃S; InChI Key: GNZLCANYRUZGKN-UHFFFAOYSA-N) is a tetracyclic heterocyclic system featuring a pyrimidoquinoline core fused with a 5-methylfuran substituent at position 5 and a propylsulfanyl group at position 2 . Its synthesis typically involves condensation reactions between 6-amino-2-methoxy-3-methylpyrimidin-4(3H)-one, dimedone, and aromatic aldehydes under acidic or alcoholic conditions, as observed in structurally related compounds . The 4,6-dione moiety contributes to hydrogen-bonding interactions, while the methylfuran and propylsulfanyl groups modulate lipophilicity and steric effects.
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-9-26-19-21-17-16(18(24)22-19)15(13-8-7-10(2)25-13)14-11(20-17)5-4-6-12(14)23/h7-8,15H,3-6,9H2,1-2H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZLCANYRUZGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(O4)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00414183 | |
| Record name | F1543-0135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00414183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7062-30-8 | |
| Record name | F1543-0135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00414183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
The propylsulfanyl group in the target compound distinguishes it from analogues with shorter alkyl chains or different sulfur-containing substituents. For example:
- 2-(Ethylsulfanyl)-5-phenyl-pyrimido[4,5-b]quinoline-4,6-dione (C₁₉H₁₉N₃O₂S, MW: 353.44) exhibits a logP of 2.6176 and polar surface area (PSA) of 57.62 Ų . The longer propyl chain in the target compound likely increases logP marginally (estimated ~3.0), enhancing membrane permeability but reducing aqueous solubility.
- 2-(Methylsulfanyl)-5-(5-methylthienyl)-pyrimido[4,5-b]quinoline-4,6-dione (C₁₉H₂₁N₃O₂S₂) replaces furan with thienyl, introducing sulfur at position 5. This substitution increases molecular weight and may alter electronic properties due to sulfur’s polarizability .
Table 1: Substituent Effects at Position 2
| Compound ID | R Group at Position 2 | logP | PSA (Ų) | Molecular Weight |
|---|---|---|---|---|
| Target Compound | Propylsulfanyl | ~3.0* | ~58 | 379.45 |
| C117-0024 | Ethylsulfanyl | 2.6176 | 57.62 | 353.44 |
| 3-Methylbutylsulfanyl | N/A | N/A | 422.56† |
*Estimated based on alkyl chain extension; †Calculated from molecular formula.
Heterocyclic Modifications at Position 5
The 5-methylfuran group in the target compound is a key differentiator:
- 5-(5-Methylthienyl)- Analogues : Substitution with thienyl (as in ) introduces sulfur, which may enhance π-π stacking interactions but reduce metabolic stability compared to furan’s oxygen atom.
- 5-Phenyl Derivatives: Compounds like 2-(ethylsulfanyl)-5-phenyl-pyrimidoquinoline-4,6-dione lack the heterocyclic oxygen, resulting in higher hydrophobicity (logP = 2.6176) and altered binding affinities.
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